REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-])=O.C(OC)(C)(C)C>[Pd].C(O)C>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1
|
Name
|
compound
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(CCN(CC2)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
with shaking at 20 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(CCN(CC2)C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |